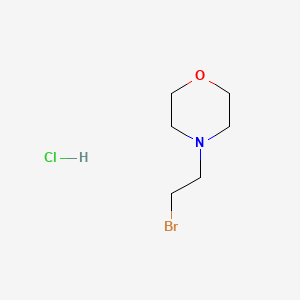4-(2-Bromoethyl)morpholine hydrochloride
CAS No.: 89583-06-2
Cat. No.: VC2051263
Molecular Formula: C6H13BrClNO
Molecular Weight: 230.53 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 89583-06-2 |
|---|---|
| Molecular Formula | C6H13BrClNO |
| Molecular Weight | 230.53 g/mol |
| IUPAC Name | 4-(2-bromoethyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C6H12BrNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H |
| Standard InChI Key | JLCGPSNHSULUGI-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCBr.Cl |
| Canonical SMILES | C1COCCN1CCBr.Cl |
4-(2-Bromoethyl)morpholine hydrochloride is an organic halide compound featuring a morpholine ring substituted with a bromoethyl group. It is classified under the category of alkylated morpholines, which are derivatives of morpholine modified by the addition of alkyl groups. This compound is primarily recognized for its applications in medicinal chemistry and organic synthesis.
Synthesis of 4-(2-Bromoethyl)morpholine Hydrochloride
The synthesis of 4-(2-Bromoethyl)morpholine hydrochloride typically involves nucleophilic substitution reactions. A common method is the reaction of morpholine with 1-bromo-2-ethyl bromide under basic conditions. The reaction conditions may include the presence of a base to deprotonate morpholine, enhancing its nucleophilicity. The yield of the reaction can vary based on factors such as temperature, solvent choice, and reaction time.
Synthesis Steps
-
Preparation of Reactants: Morpholine and 1-bromo-2-ethyl bromide are prepared.
-
Reaction Setup: Morpholine is deprotonated by a base in a suitable solvent.
-
Nucleophilic Substitution: The deprotonated morpholine reacts with 1-bromo-2-ethyl bromide to form the bromoethylmorpholine intermediate.
-
Formation of Hydrochloride Salt: The intermediate is then converted into its hydrochloride salt.
Applications in Research
4-(2-Bromoethyl)morpholine hydrochloride is used in various chemical reactions due to its electrophilic bromo group, which serves as a leaving group in nucleophilic substitution reactions. This mechanism is crucial in synthetic organic chemistry, facilitating the formation of derivatives that may possess biological activity or serve as intermediates in drug synthesis.
Biological and Chemical Significance
-
Pharmaceutical Synthesis: It is used in the development of pharmaceuticals and agrochemicals.
-
Biological Activity: Derivatives synthesized from this compound can exhibit biological activity, making it a valuable intermediate in medicinal chemistry.
Suppliers and Availability
4-(2-Bromoethyl)morpholine hydrochloride can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide detailed product information and safety data sheets. Other suppliers include TCI Chemical Trading and ChemSrc .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume